molecular formula C14H10ClN3O5 B11695603 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

Cat. No.: B11695603
M. Wt: 335.70 g/mol
InChI Key: WHDFJBDGCCUSBY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of nitro groups and a chloro substituent on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the nitration of a suitable precursor followed by chlorination and amide formation. One common method involves the nitration of 4-methylacetanilide to introduce the nitro groups, followed by chlorination to add the chloro substituent. The final step involves the formation of the amide bond through a reaction with 4-nitrobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in an oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 2-chloro-N-(4-methyl-3-aminophenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, although these reactions are less common.

Scientific Research Applications

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and chloro substituent play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(3-nitrophenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide

Uniqueness

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

2-chloro-N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-2-3-9(6-13(8)18(22)23)16-14(19)11-5-4-10(17(20)21)7-12(11)15/h2-7H,1H3,(H,16,19)

InChI Key

WHDFJBDGCCUSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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